molecular formula C12H14BrNO B1293981 1-(2-Bromobutanoyl)indoline CAS No. 1119450-42-8

1-(2-Bromobutanoyl)indoline

Cat. No. B1293981
CAS RN: 1119450-42-8
M. Wt: 268.15 g/mol
InChI Key: KKHAKDWYZMWANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromobutanoyl)indoline is a biochemical used for proteomics research . It has a molecular formula of C12H14BrNO and a molecular weight of 268.16 .


Molecular Structure Analysis

The molecular structure of 1-(2-Bromobutanoyl)indoline consists of a benzene ring fused with a five-membered nitrogenous ring . This forms a two-ring heterocyclic compound with aromatic and weakly basic properties .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(2-Bromobutanoyl)indoline are not available, indoline structures are known to undergo various chemical reactions. For instance, they can be synthesized by an intramolecular Diels-Alder reaction .


Physical And Chemical Properties Analysis

1-(2-Bromobutanoyl)indoline has a molecular weight of 268.16 . Its physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Pharmaceutical Development

Indoline structures are often utilized in the development of pharmaceuticals due to their biological activity. The compound “1-(2-Bromobutanoyl)indoline” could potentially be used in the synthesis of various medicinal agents, particularly those targeting cancer cells, microbes, and different types of disorders .

Synthesis of Biologically Active Compounds

Indoles, including those with an indoline structure, show various biologically vital properties. “1-(2-Bromobutanoyl)indoline” may be applied in the synthesis of indole derivatives that act as active compounds for treating various health conditions .

Anti-inflammatory Applications

Indoline derivatives have been evaluated for their anti-inflammatory properties. “1-(2-Bromobutanoyl)indoline” could be researched for its potential to lower the secretion of inflammatory cytokines in medical studies .

properties

IUPAC Name

2-bromo-1-(2,3-dihydroindol-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-2-10(13)12(15)14-8-7-9-5-3-4-6-11(9)14/h3-6,10H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHAKDWYZMWANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromobutanoyl)indoline

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